molecular formula C21H34N2O3 B4982210 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B4982210
M. Wt: 362.5 g/mol
InChI Key: QYRRTPXESVVRLK-UHFFFAOYSA-N
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Description

1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmacology. This particular compound is characterized by the presence of a 2-methylcyclohexyl group and a 3,4,5-trimethoxybenzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 2-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with 2-methylcyclohexyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the 3,4,5-trimethoxybenzyl group: This is usually done through a nucleophilic substitution reaction where the piperazine is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylcyclohexyl)-4-benzylpiperazine
  • 1-(2-methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazine
  • 1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxyphenyl)piperazine

Uniqueness

1-(2-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, pharmacokinetics, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(2-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-16-7-5-6-8-18(16)23-11-9-22(10-12-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h13-14,16,18H,5-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRRTPXESVVRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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